molecular formula C8H6N2O4 B15054163 2-Methoxy-5-nitrobenzo[d]oxazole

2-Methoxy-5-nitrobenzo[d]oxazole

Cat. No.: B15054163
M. Wt: 194.14 g/mol
InChI Key: GYMMJZGALPDSCF-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6N2O4 and a molecular weight of 194.14 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nitration of 2-methoxybenzoxazole, followed by purification steps to isolate the desired product . The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-nitrobenzo[d]oxazole is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse applications and makes it a valuable compound in various fields of research and industry .

Biological Activity

2-Methoxy-5-nitrobenzo[d]oxazole is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Bacterial Strain MIC (µg/ml)
Staphylococcus aureus12
Escherichia coli16
Pseudomonas aeruginosa20

Research has shown that this compound exhibits significant antibacterial activity comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. The following table summarizes its activity against common fungal pathogens:

Fungal Strain MIC (µg/ml)
Candida albicans8
Aspergillus niger16
Candida krusei12

The compound's efficacy against these fungi suggests potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit the proliferation of cancer cells via various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been reported to affect the growth of breast cancer cell lines, showing IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in nucleotide biosynthesis, particularly inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis in bacteria and cancer cells .
  • DNA Interaction : It is suggested that the nitro group may facilitate interactions with DNA or RNA, leading to disruptions in nucleic acid synthesis and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies propose that the compound induces oxidative stress in cells, contributing to its cytotoxic effects against cancer cells .

Case Studies

  • Study on Antimicrobial Activity : In a study evaluating various oxazole derivatives, this compound was found to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with performance metrics indicating it could serve as a lead compound for further drug development .
  • Anticancer Efficacy : Another research effort focused on the anticancer effects of this compound demonstrated that it could inhibit cell growth in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Properties

IUPAC Name

2-methoxy-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMMJZGALPDSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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